molecular formula C23H29NO5S B11411018 N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

Cat. No.: B11411018
M. Wt: 431.5 g/mol
InChI Key: UVXIULCXRQVPPE-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyaniline, 3-thiophenol, and 1-adamantanecarboxylic acid.

    Formation of Intermediate: The 2,4-dimethoxyaniline is reacted with 3-thiophenol under specific conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 1-adamantanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Oxidation: The resulting product is oxidized to form the final compound, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiophene ring or other parts of the molecule.

    Substitution: Substitution reactions can occur at the aromatic rings or the adamantane core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield different adamantane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)-N-(3-thiophenyl)-1-adamantanecarboxamide: Lacks the dioxido group.

    N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-cyclohexanecarboxamide: Contains a cyclohexane ring instead of adamantane.

Uniqueness

N-(2,4-Dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is unique due to its combination of the adamantane core with the dioxido-thiophene moiety. This structural feature may confer specific properties, such as enhanced stability, bioavailability, or activity.

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C23H29NO5S/c1-28-19-3-4-20(21(10-19)29-2)24(18-5-6-30(26,27)14-18)22(25)23-11-15-7-16(12-23)9-17(8-15)13-23/h3-6,10,15-18H,7-9,11-14H2,1-2H3

InChI Key

UVXIULCXRQVPPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C34CC5CC(C3)CC(C5)C4)OC

Origin of Product

United States

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